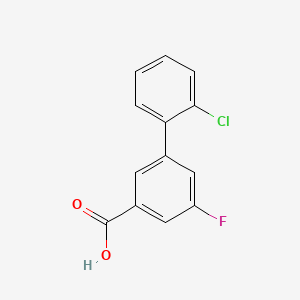

3-(2-Chlorophenyl)-5-fluorobenzoic acid

Description

3-(2-Chlorophenyl)-5-fluorobenzoic acid (CAS: 1261959-57-2) is a halogenated benzoic acid derivative featuring a 2-chlorophenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzoic acid core. The electron-withdrawing chlorine and fluorine substituents influence its electronic properties, solubility, and interaction with biological targets such as enzymes or receptors .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNWVZMPKJJAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689532 | |

| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-57-2 | |

| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various aromatic compounds.

Industrial Production Methods

Industrial production of 3-(2-Chlorophenyl)-5-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chlorophenyl)-5-fluorobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring or substituents.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

3-(2-Chlorophenyl)-5-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex aromatic compounds.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 3-(2-Chlorophenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and physicochemical properties of halogenated benzoic acids are highly dependent on the positions and types of substituents. Below is a comparative analysis of 3-(2-Chlorophenyl)-5-fluorobenzoic acid and its analogs:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- In contrast, sulfonyl or carboxylate groups (e.g., 5-(Chlorosulphonyl)-2-fluorobenzoic acid) reduce lipophilicity but enhance solubility in aqueous media .

- Acidity : The carboxylic acid group in the target compound (pKa ~2.5–3.0) is less acidic than sulfonamide derivatives (pKa ~1.0–1.5), influencing ionization states under physiological conditions .

Activité Biologique

3-(2-Chlorophenyl)-5-fluorobenzoic acid is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8ClF O2

- CAS Number : 1261959-57-2

- Molecular Weight : 248.65 g/mol

The compound features a benzoic acid structure with a chlorine atom and a fluorine atom in the para positions relative to each other on the phenyl ring. This substitution pattern affects its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-(2-Chlorophenyl)-5-fluorobenzoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a study using the disc diffusion method, the compound showed promising results in inhibiting bacterial growth. The average diameter of inhibition zones was measured, demonstrating its efficacy compared to standard antibiotics like amoxicillin.

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 17 |

Anticancer Activity

The anticancer potential of 3-(2-Chlorophenyl)-5-fluorobenzoic acid has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell death.

- Inhibition of Cell Proliferation : Studies indicate a dose-dependent decrease in cell viability in treated cancer cell lines.

The biological activity of 3-(2-Chlorophenyl)-5-fluorobenzoic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It can bind to receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A recent publication reported the synthesis and evaluation of various benzoic acid derivatives, including 3-(2-Chlorophenyl)-5-fluorobenzoic acid. The study highlighted its superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to other derivatives. Molecular docking studies further revealed strong binding affinities with bacterial enzymes, supporting its potential as an antimicrobial agent .

Study on Anticancer Activity

Another significant study focused on the anticancer effects of this compound against breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to a marked reduction in cell viability, with IC50 values suggesting potent activity. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of pro-apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.